N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . It plays a pivotal role in thrombin generation and clot formation .
Mode of Action
The compound acts as a direct inhibitor of activated Factor Xa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been found to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-12-17(9-10-18(14)25-11-3-2-4-19(25)26)24-29(27,28)13-15-5-7-16(8-6-15)20(21,22)23/h5-10,12,24H,2-4,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWPRNMJZFJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.